5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one
Overview
Description
Indoles are a significant heterocyclic system in natural products and drugs . The compound you mentioned is a type of indole derivative, which means it contains an indole group - a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .
Molecular Structure Analysis
The molecular structure of indole derivatives can be slightly twisted . The presence of bromine and ethyl groups in the compound you mentioned would likely influence its molecular structure, but without specific data or studies, it’s hard to provide a detailed analysis.Chemical Reactions Analysis
Indole derivatives can undergo a variety of chemical reactions, but the specific reactions would depend on the functional groups present in the compound .Scientific Research Applications
Chemoselectivity and Antimicrobial Activity
A study by Gadaginamath and Shyadligeri focused on the chemoselectivity of bisindole derivatives towards hydrazine hydrate, leading to the synthesis of compounds with potential antimicrobial activities. This research highlights the versatile reactivity and potential utility of indole derivatives in developing antimicrobial agents (Gadaginamath & Shyadligeri, 2000).
Crystal Structure and Molecular Interactions
Barakat et al. investigated the crystal structure of a derivative through condensation reactions, providing insights into its molecular interactions using Hirshfeld surface analysis and DFT studies. This research underscores the importance of structural analysis in understanding the properties and potential applications of bromo-indole derivatives (Barakat et al., 2017).
Cytotoxicity Evaluation
Karalı, Terzioğlu, and Gürsoy synthesized a new series of 5-bromo-3-substituted-hydrazono-1H-2-indolinones, evaluating their primary cytotoxicity. This indicates the potential use of bromo-indole derivatives in the development of therapeutic agents, especially in cancer research (Karalı et al., 2002).
Antimicrobial Activity of Heterocyclic Compounds
Mageed, El- Ezabi, and Khaled described the antimicrobial activity of heterocyclic compounds derived from 5-bromo-2,3-di(furan-2-yl)-1h-indole. The study emphasizes the role of heterocyclic chemistry in the discovery of new antimicrobial agents (Mageed et al., 2021).
properties
IUPAC Name |
5-bromo-3,3-diethyl-1H-indol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c1-3-12(4-2)9-7-8(13)5-6-10(9)14-11(12)15/h5-7H,3-4H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUXWTPUEQGPBEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(C=CC(=C2)Br)NC1=O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30621207 | |
Record name | 5-Bromo-3,3-diethyl-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30621207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one | |
CAS RN |
304876-06-0 | |
Record name | 5-Bromo-3,3-diethyl-1,3-dihydro-2H-indol-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=304876-06-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-3,3-diethyl-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30621207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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